- Preparation of pyrimidine compounds as EGFR and ERBB2 inhibitor for treating cancer, World Intellectual Property Organization, , ,
Cas no 91913-76-7 (1-methoxy-1H-Indole-3-carboxylic acid)

1-methoxy-1H-Indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-methoxy-1H-Indole-3-carboxylic acid
- 1-Methoxyindole-3-carboxylic aci
- 1H-Indole-3-carboxylicacid, 1-methoxy-
- 1-methoxyindole-3-carboxylic acid
- 1H-Indole-3-carboxylicacid,1-methoxy
- [ "" ]
- 1-Methoxy-1H-indole-3-carboxylic acid (ACI)
- E80470
- B2703-476550
- 1-methoxyindole-3-carboxylicacid
- SCHEMBL22955702
- HY-N1635
- CS-0017296
- DTXSID00238760
- AKOS006272876
- 91913-76-7
- FS-8625
- DB-328962
-
- Inchi: 1S/C10H9NO3/c1-14-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6H,1H3,(H,12,13)
- InChI Key: NYXZLEZAQMDQPX-UHFFFAOYSA-N
- SMILES: O=C(C1C2C(=CC=CC=2)N(OC)C=1)O
Computed Properties
- Exact Mass: 191.05800
- Monoisotopic Mass: 191.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 51.5A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.29
- Boiling Point: 382°Cat760mmHg
- Flash Point: 184.8°C
- Refractive Index: 1.598
- PSA: 51.46000
- LogP: 1.39790
1-methoxy-1H-Indole-3-carboxylic acid Security Information
- Storage Condition:Store at room temperature, 2-8 ℃ is better
1-methoxy-1H-Indole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M70010-5mg |
1-methoxyindole-3-carboxylic acid |
91913-76-7 | 5mg |
¥3520.0 | 2022-04-27 | ||
A2B Chem LLC | AH97241-1mg |
1-Methoxyindole-3-Carboxylic Acid |
91913-76-7 | >97% | 1mg |
$699.00 | 2023-12-29 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2551-1 mL * 10 mM (in DMSO) |
1-Methoxyindole-3-carboxylic acid |
91913-76-7 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-08 | ||
A2B Chem LLC | AH97241-5mg |
1-Methoxyindole-3-Carboxylic Acid |
91913-76-7 | 97.5% | 5mg |
$577.00 | 2024-07-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2551-1 mg |
1-Methoxyindole-3-carboxylic acid |
91913-76-7 | 1mg |
¥1795.00 | 2022-04-26 | ||
Alichem | A199007483-5mg |
1-Methoxyindole-3-Carboxylic Acid |
91913-76-7 | 95% | 5mg |
$672.00 | 2023-08-31 | |
TargetMol Chemicals | TN2551-5 mg |
1-Methoxyindole-3-carboxylic acid |
91913-76-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN2551-5mg |
1-Methoxyindole-3-carboxylic acid |
91913-76-7 | 5mg |
¥ 3230 | 2024-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087119-5mg |
1-Methoxyindole-3-carboxylic acid |
91913-76-7 | 98% | 5mg |
¥2029.00 | 2024-04-25 | |
TargetMol Chemicals | TN2551-1 ml * 10 mm |
1-Methoxyindole-3-carboxylic acid |
91913-76-7 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 |
1-methoxy-1H-Indole-3-carboxylic acid Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Solvents: Dimethylformamide
- Simple syntheses of analogs of a wasabi phytoalexinHeterocycles, 2001, 55(12), 2361-2368,
Synthetic Circuit 3
- An improved preparation of 1-hydroxyindole and the synthesis of some related 3-carboxylic acids and 1-methoxyindole-3-acetonitrileJournal of Chemical Research, 1984, (4),,
Synthetic Circuit 4
- Interaction of cruciferous phytoanticipins with plant fungal pathogens: Indole glucosinolates are not metabolized but the corresponding desulfo-derivatives and nitriles arePhytochemistry (Elsevier), 2011, 72(18), 2308-2316,
Synthetic Circuit 5
- Synthesis and antiproliferative activity of 1-methoxy-,1-(α-D-ribofuranosyl)- and 1-(β-D-ribofuranosyl)brassenin BARKIVOC (Gainesville, 2008, (8), 85-104,
Synthetic Circuit 6
- Syntheses of wasabi phytoalexin (methyl 1-methoxyindole-3-carboxylate) and its 5-iodo derivative, and their nucleophilic substitution reactionsHeterocycles, 2001, 54(1), 425-432,
1-methoxy-1H-Indole-3-carboxylic acid Raw materials
- 1-methoxy-1H-Indole-3-carbonitrile
- 1-methoxy-1H-indole-3-carbaldehyde
- 1H-Indole, 1-methoxy-3-[[(5-nitro-1H-indol-1-yl)oxy]carbonyl]-
- Cholesterol
- Caulilexin C
1-methoxy-1H-Indole-3-carboxylic acid Preparation Products
1-methoxy-1H-Indole-3-carboxylic acid Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
Additional information on 1-methoxy-1H-Indole-3-carboxylic acid
1-Methoxy-1H-Indole-3-Carboxylic Acid: A Comprehensive Overview
The compound 1-methoxy-1H-indole-3-carboxylic acid, identified by the CAS number 91913-76-7, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure consists of an indole ring substituted with a methoxy group at the 1-position and a carboxylic acid group at the 3-position, making it a unique member of the indole family.
Recent studies have highlighted the importance of indole derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the methoxy group in 1-methoxy-1H-indole-3-carboxylic acid introduces additional electronic effects, which can enhance the molecule's bioavailability and pharmacokinetic properties. This makes it a promising candidate for further exploration in medicinal chemistry.
The synthesis of 1-methoxy-1H-indole-3-carboxylic acid has been optimized through various methodologies, including microwave-assisted synthesis and catalytic cross-coupling reactions. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production. Researchers have also explored the use of green chemistry principles in synthesizing this compound, aligning with current trends toward sustainable chemical processes.
In terms of applications, 1-methoxy-1H-indole-3-carboxylic acid has shown potential in several fields. In pharmacology, it has been investigated for its anti-inflammatory and antioxidant properties. Preclinical studies suggest that it may play a role in mitigating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, its ability to modulate cellular signaling pathways makes it a valuable tool in understanding complex biological systems.
The structural uniqueness of 1-methoxy-1H-indole-3-carboxylic acid also lends itself to applications in materials science. Its aromaticity and functional groups make it a suitable candidate for designing advanced materials, such as organic semiconductors and sensors. Recent research has demonstrated its potential as a building block for constructing supramolecular assemblies, which could find applications in nanotechnology and molecular electronics.
From an environmental perspective, understanding the fate and transport of 1-methoxy-1H-indole-3-carboxylic acid in natural systems is crucial. Studies have shown that its biodegradability is influenced by environmental conditions such as pH and temperature. This information is essential for assessing its ecological impact and ensuring safe handling practices in industrial settings.
In conclusion, 1-methoxy-1H-indole-3-carboxylic acid, with its distinctive chemical structure and versatile properties, continues to be a subject of intense research interest. Its potential applications span across medicine, materials science, and environmental chemistry, making it a valuable compound for both academic and industrial pursuits. As research progresses, new insights into its properties and functionalities are expected to emerge, further solidifying its role in modern science.
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